1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine
Overview
Description
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine, also known as Boc-DCCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Boc-DCCP is a piperidine derivative that has a Boc-protecting group attached to the nitrogen atom and a cyano group attached to the 4-position of the piperidine ring. The compound is also substituted with two chlorine atoms at the 2,4-positions of the phenyl ring.
Mechanism of Action
The mechanism of action of 1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine is not well understood. However, it is believed that the cyano group attached to the piperidine ring may play a role in the compound's biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro. The compound has been reported to have inhibitory activity against dopamine D2 receptors, which are implicated in schizophrenia and other psychiatric disorders. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Advantages and Limitations for Lab Experiments
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine has several advantages for use in lab experiments. The compound is readily available and relatively easy to synthesize. It has also been shown to exhibit potent biological activity in vitro. However, the compound's limitations include its poor solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine. One potential direction is the development of novel therapeutic agents based on the compound's structure. Another direction is the investigation of the compound's mechanism of action and its potential applications in various disease states. Additionally, further research is needed to evaluate the compound's safety and toxicity in vivo.
Scientific Research Applications
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine has been used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. The compound has been used as a key intermediate in the synthesis of various bioactive compounds, including antipsychotic agents and anti-inflammatory agents.
properties
IUPAC Name |
tert-butyl 4-cyano-4-(2,4-dichlorophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)13-5-4-12(18)10-14(13)19/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGNYYHZWGUONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678150 | |
Record name | tert-Butyl 4-cyano-4-(2,4-dichlorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
216311-18-1 | |
Record name | tert-Butyl 4-cyano-4-(2,4-dichlorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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